

Advanced Characterization of Penehyclidine Hydrochloride: Impurity Profiling and Structural Elucidation

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Compound of Interest

Compound Name:	<i>(R)</i> -1-Cyclopentyl-1-phenylethane-1,2-diol
CAS No.:	183201-49-2
Cat. No.:	B2516008

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Executive Summary: The Stereochemical Challenge

Penehyclidine Hydrochloride (PHC) represents a unique challenge in analytical chemistry due to its dual nature: it is a potent anticholinergic agent with high selectivity for M1 and M3 muscarinic receptors, but it is also a molecule defined by its complex stereochemistry. Structurally identified as 3-(2'-phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine hydrochloride, PHC contains two chiral centers, theoretically yielding four stereoisomers.

In a drug development context, the "impurity profile" of PHC is not limited to degradation products or process by-products; it fundamentally includes the isomeric ratio. While PHC is often administered as a specific mixture, deviations in the enantiomeric or diastereomeric ratio constitute a critical quality defect. This guide outlines a robust, orthogonal approach to characterizing these related substances, ensuring compliance with ICH Q3A/Q3B guidelines.

Synthesis-Driven Impurity Origins

To control impurities, one must understand their genesis.[1][2] The synthesis of PHC typically involves the condensation of 3-quinuclidinone with a phenyl-cyclopentyl derivative (often via a Grignard reaction or Corey-Chaykovsky epoxidation).

Critical Process Impurities

Based on the synthesis route, the following impurities are chemically predicted and frequently observed:

Impurity ID	Common Name	Origin	Structure/Mechanism
Impurity A	3-Quinuclidinone	Starting Material	Unreacted starting material.
Impurity B	Dehydropenehyclidine	Degradation/Process	Formed via acid-catalyzed dehydration (elimination of the -OH group).
Impurity C	Penehyclidine N-Oxide	Degradation (Oxidative)	Oxidation of the tertiary amine in the quinuclidine ring.
Impurity D	Diol Precursor	Intermediate	Hydrolysis of the intermediate epoxide or unreacted diol fragment (1-phenyl-1-cyclopentyl-1,2-ethanediol).
Impurity E	Stereoisomers	Isomeric	The (R,R), (S,S), (R,S), or (S,R) counterparts outside the specified ratio.

Analytical Strategy: Orthogonal Methodologies

A single HPLC method is insufficient for PHC due to the need to separate structural analogs (process impurities) and optical isomers. We employ a Two-Method Strategy:

Method 1: Reversed-Phase HPLC (Related Substances)

Target: Process impurities (A, B, D) and Degradation products (C).

Rationale: The quinuclidine nitrogen is basic. Standard C18 columns often suffer from peak tailing due to interaction with residual silanols.

- Critical Parameter: The mobile phase pH must be controlled (typically pH 3.0–6.0) using a buffer (Ammonium Acetate or Phosphate) to ensure the amine is protonated and interacts primarily via hydrophobic mechanisms, or fully suppressed (high pH) if using hybrid columns.

Protocol 1: Related Substances (RP-HPLC)

- Column: Agilent ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 μm) or equivalent.
- Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted to 5.8 with Acetic Acid).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Detection: UV at 215 nm (PHC lacks strong chromophores; low UV is required).
- Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
10.0	70	30
25.0	40	60
30.0	40	60
31.0	90	10
40.0	90	10

Method 2: Chiral HPLC (Isomer Ratio)

Target: Separation of the 4 stereoisomers.

Rationale: Standard C18 cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

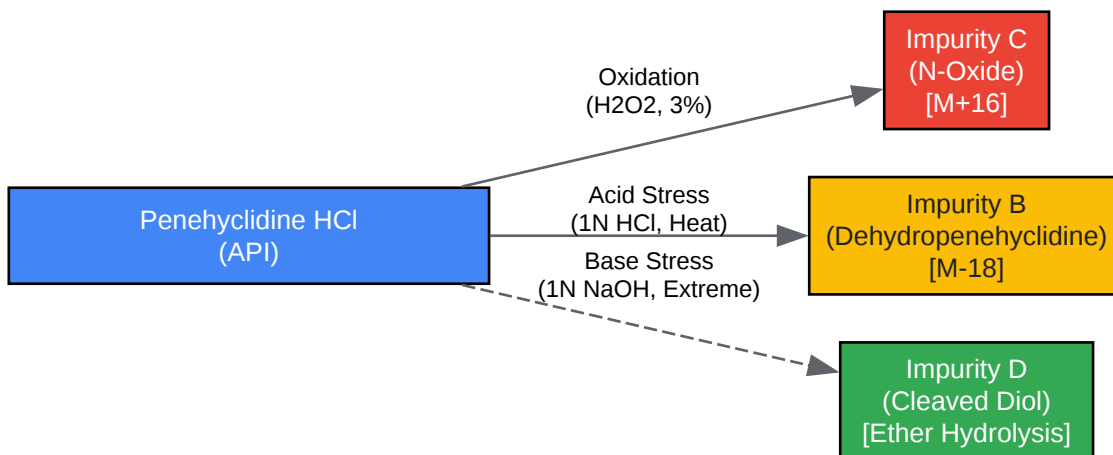
Protocol 2: Chiral Separation

- Column: Chiralcel OD-H or AD-H (250 mm × 4.6 mm, 5 μm).
- Mode: Normal Phase (superior selectivity for this class).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
 - Note: Diethylamine (DEA) is mandatory to sharpen the peaks of the basic amine.
- Flow Rate: 0.5 mL/min.
- Detection: UV at 220 nm.

Forced Degradation & Structural Elucidation

To validate the method as "stability-indicating," PHC must be subjected to stress.[3] The following diagram illustrates the degradation pathways confirmed by LC-MS/MS analysis.

Pathway Visualization (Graphviz)



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Figure 1: Forced degradation pathways of Penecyclidine HCl.[4] Oxidation yields the N-Oxide (Impurity C), while acidic thermal stress typically drives dehydration to the alkene (Impurity B).

Structural Elucidation Data (LC-MS/MS)

When coupling the RP-HPLC method with Mass Spectrometry (ESI+), the following transitions confirm the impurity identities:

Analyte	Parent Ion (m/z) [M+H] ⁺	Key Fragment Ions (MS ²)	Structural Insight
Penecyclidine	316.2	128.3, 110.1	Intact quinuclidine ring + phenyl-cyclopentyl chain.
N-Oxide	332.2 (+16 Da)	144.3	Oxygen addition on the quinuclidine nitrogen.
Dehydro-PHC	298.2 (-18 Da)	128.3	Loss of H ₂ O; double bond formation in the chain.

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